molecular formula C16H18O8 B167839 3-p-coumaroylquinic acid CAS No. 1899-30-5

3-p-coumaroylquinic acid

Cat. No.: B167839
CAS No.: 1899-30-5
M. Wt: 338.31 g/mol
InChI Key: BMRSEYFENKXDIS-OTCYKTEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-p-coumaroylquinic acid typically involves the esterification of quinic acid with coumaric acid. This reaction can be catalyzed by enzymes such as 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase . The reaction conditions often include the presence of NADPH, oxygen, and specific pH levels to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Microorganisms such as bacteria, fungi, and yeast are used to produce the compound in large quantities. The fermentation process involves optimizing strain selection, process development, and scale-up production .

Chemical Reactions Analysis

Types of Reactions: 3-p-coumaroylquinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to trans-5-O-caffeoyl-D-quinate through the action of 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase .

Common Reagents and Conditions: Common reagents used in these reactions include NADPH, oxygen, and specific enzymes. The reaction conditions often involve controlled pH levels, temperature, and the presence of cofactors to ensure optimal enzymatic activity .

Major Products: The major product formed from the oxidation of this compound is trans-5-O-caffeoyl-D-quinate .

Scientific Research Applications

Chemistry: In chemistry, 3-p-coumaroylquinic acid is studied for its role in the biosynthesis of chlorogenic acid and other phenolic compounds. It is also used as a model compound to study esterification and enzymatic reactions .

Biology: In biology, this compound is investigated for its role in plant metabolism and its contribution to the antioxidant properties of plants. It is also studied for its potential health benefits, including anti-inflammatory and anti-cancer properties .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for preventing oxidative stress-related diseases .

Industry: In the industry, this compound is used in the production of dietary supplements and functional foods due to its health benefits. It is also utilized in the cosmetic industry for its antioxidant properties .

Mechanism of Action

Comparison with Similar Compounds

  • trans-5-O-caffeoyl-D-quinate
  • 4-coumaroylshikimic acid
  • Chlorogenic acid

Comparison: 3-p-coumaroylquinic acid is unique due to its specific structure and role in the biosynthesis of chlorogenic acid. While similar compounds like trans-5-O-caffeoyl-D-quinate and 4-coumaroylshikimic acid also participate in phenylpropanoid biosynthesis, this compound serves as a precursor to these compounds .

Properties

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRSEYFENKXDIS-OTCYKTEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-30-5, 5746-55-4
Record name P-Coumaroylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Coumaroylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-P-COUMAROYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4BU5688G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-p-coumaroylquinic acid
Reactant of Route 2
Reactant of Route 2
3-p-coumaroylquinic acid
Reactant of Route 3
3-p-coumaroylquinic acid
Reactant of Route 4
3-p-coumaroylquinic acid
Reactant of Route 5
3-p-coumaroylquinic acid
Reactant of Route 6
3-p-coumaroylquinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.